4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(6-methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-11-3-4-13-9-14(25-2)10-16(17(13)19-11)20-26(23,24)15-7-5-12(6-8-15)18(21)22/h3-10,20H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOAIOKYYWRALA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)OC)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401506 | |
| Record name | TFLZn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191674-11-0 | |
| Record name | TFLZn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid, with the CAS number 191674-11-0, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C18H16N2O5S
- Molecular Weight : 372.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been observed to inhibit various enzymes, including neurolysin and angiotensin-converting enzyme (ACE), which are crucial in several physiological processes and disease states .
- Protein Degradation Pathways : Research indicates that derivatives of benzoic acid, including this compound, can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). This modulation is significant for cellular homeostasis and could have implications in aging and cancer biology .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although specific data on this compound's effectiveness against pathogens is limited compared to other derivatives .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of related compounds showed that while some derivatives exhibited significant cell growth inhibition in cancer cell lines (Hep-G2 and A2058), the specific impact of this compound remains to be fully elucidated .
- Enzymatic Activity Modulation : Another research highlighted that compounds similar to this compound significantly activated cathepsins B and L, which are involved in protein degradation pathways critical for maintaining cellular health .
- Antimicrobial Studies : Although direct studies on this specific compound are scarce, related benzoic acid derivatives have shown promising antimicrobial activity against various pathogens, indicating a potential area for future investigation .
Scientific Research Applications
Structural Representation
The compound features a quinoline moiety linked to a benzoic acid through a sulfamoyl group, which enhances its bioactivity.
Medicinal Chemistry
The compound has been investigated for its potential as a neuroprotective agent . Studies have shown that derivatives of quinoline can exhibit neuroprotective properties by modulating signaling pathways involved in neuronal survival and apoptosis.
Case Study: Neuroprotection
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of similar sulfamoyl compounds. The results indicated that these compounds could significantly reduce neuronal death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Research indicates that compounds containing quinoline structures possess antimicrobial properties. The sulfamoyl group may enhance this activity, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In an experimental study, derivatives of 4-sulfamoylbenzoic acid were tested against various bacterial strains. The findings demonstrated that modifications to the quinoline structure improved efficacy against resistant strains of bacteria .
Anti-inflammatory Properties
The compound’s structure suggests potential anti-inflammatory activity, which is crucial in treating chronic inflammatory conditions.
Case Study: Inflammation Modulation
A recent investigation highlighted the ability of related compounds to inhibit pro-inflammatory cytokines in vitro. This suggests that 4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid may similarly modulate inflammatory responses .
Drug Development
Given its unique chemical structure, this compound can serve as a lead compound for drug development targeting specific receptors or pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The compound belongs to a class of sulfonamide-linked quinoline derivatives. Key structural analogues include:
Spirocyclic Benzothiazole Derivatives
Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (from ) share a spirocyclic framework but differ in core structure. While the target compound uses a quinoline scaffold, these analogues employ benzothiazole rings fused with spiro systems.
Sulfonamide-Benzoic Acid Hybrids
Compounds such as 1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives (also from ) incorporate sulfonamide and benzoic acid groups but lack the quinoline moiety. The absence of the quinoline ring reduces aromatic interactions but introduces flexibility through cyclopentane, which may affect binding kinetics .
Data Table: Key Comparative Metrics
Research Implications and Limitations
The target compound’s structural uniqueness lies in its quinoline-sulfamoyl-benzoic acid triad, which balances rigidity and solubility. However, its synthetic complexity (vs. Tools like AutoDock Vina and advanced spectroscopic methods remain critical for elucidating its comparative advantages.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid?
- Methodological Answer : The synthesis typically involves coupling a sulfamoyl chloride derivative with a substituted quinoline intermediate. For example, nucleophilic substitution reactions between 6-methoxy-2-methylquinolin-8-amine and activated benzoic acid derivatives (e.g., 4-sulfamoylbenzoyl chloride) under anhydrous conditions are common. Reaction optimization may include temperature control (e.g., 45–60°C) and catalysts like pyridine to enhance yields .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : ≥98% purity assessment with a C18 column and UV detection at 254 nm .
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, methyl, and sulfamoyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) .
Q. What solvents and conditions are optimal for solubilizing this compound in biological assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or DMF. For in vitro studies, prepare stock solutions in DMSO (10–20 mM) and dilute in buffer (e.g., PBS, pH 7.4) to avoid precipitation. Monitor solubility via dynamic light scattering (DLS) or UV-vis spectroscopy .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., carbonic anhydrase or kinase assays) due to the sulfamoyl group’s known role in targeting active sites. Use fluorescence-based or colorimetric assays (e.g., Ellman’s reagent for thiol-dependent enzymes) with IC50 determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the quinoline (e.g., replace methoxy with ethoxy) or benzoic acid (e.g., introduce halogens) .
- Assay Parallelization : Test analogs against a panel of enzymes/cell lines to identify selectivity trends.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like buffer pH, temperature, and enzyme lot.
- Validate with Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity or isothermal titration calorimetry (ITC) for thermodynamic parameters .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Q. What environmental fate studies are relevant for assessing its ecotoxicological risks?
- Methodological Answer :
- Degradation Studies : Perform hydrolysis/photolysis experiments under simulated environmental conditions (pH 4–9, UV light). Monitor degradation products via LC-MS .
- Bioaccumulation Assays : Use OECD 305 guidelines with model organisms (e.g., Daphnia magna) to determine bioconcentration factors (BCFs) .
Q. How can researchers improve the compound’s metabolic stability for in vivo applications?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
- Prodrug Strategies : Mask the carboxylic acid group with ester prodrugs to enhance bioavailability .
Data Reporting Standards
Q. What guidelines should be followed when reporting physicochemical or biological data for this compound?
- Methodological Answer : Adopt IUPAC recommendations for data transparency:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
